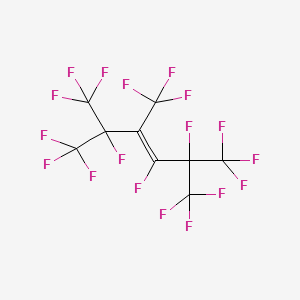Hexafluoropropene trimer, 97
CAS No.:
Cat. No.: VC18493146
Molecular Formula: C9F18
Molecular Weight: 450.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9F18 |
|---|---|
| Molecular Weight | 450.07 g/mol |
| IUPAC Name | (E)-1,1,1,2,3,5,6,6,6-nonafluoro-2,4,5-tris(trifluoromethyl)hex-3-ene |
| Standard InChI | InChI=1S/C9F18/c10-2(4(12,8(22,23)24)9(25,26)27)1(5(13,14)15)3(11,6(16,17)18)7(19,20)21/b2-1+ |
| Standard InChI Key | LSSVYTAUPWOSRM-OWOJBTEDSA-N |
| Isomeric SMILES | C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/C(F)(F)F |
| Canonical SMILES | C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isomerism
Hexafluoropropene trimer, 97%, is a perfluorinated compound formed by the trimerization of hexafluoropropene (). The trimerization process yields three primary isomers, designated as T-1, T-2, and T-3, which differ in the arrangement of their carbon-fluorine bonds . These isomers share the molecular formula , but their distinct structures influence physical properties such as boiling points and reactivity.
Table 1: Key Identifiers of Hexafluoropropene Trimer, 97%
| Property | Value | Source |
|---|---|---|
| CAS Number | 6792-31-0 | |
| Molecular Formula | ||
| Molecular Weight | 450.07 g/mol | |
| Boiling Point | 110–115 °C | |
| Density | 1.83 g/mL at 25 °C | |
| Flash Point | 24 °C (75 °F) |
Discrepancies in CAS Numbers and Nomenclature
Synthesis and Manufacturing
Polymerization Process
The synthesis of hexafluoropropene trimer involves the controlled polymerization of hexafluoropropene gas () using catalysts such as cesium fluoride or potassium fluoride. The reaction typically proceeds under anhydrous conditions at temperatures between 50–80 °C, with precise time management to minimize side reactions and optimize yield.
Challenges in Isomer Separation
The trimerization process produces a mixture of isomers, necessitating advanced chromatographic techniques for separation. Industrial-scale production often retains the isomer mixture (T-1, T-2, T-3) due to the high cost and complexity of isolation. This mixture is commercially labeled as "Hexafluoropropene trimer, 97%," reflecting the combined purity of the three isomers .
Physical and Chemical Properties
Thermal and Physical Characteristics
Hexafluoropropene trimer exhibits high thermal stability, with a boiling point range of 110–115 °C and a density of 1.83 g/mL at 25 °C . Its low flash point (24 °C) classifies it as a flammable liquid, requiring storage at 2–8 °C to prevent degradation .
Table 2: Physical Properties of Hexafluoropropene Trimer, 97%
| Property | Value |
|---|---|
| Boiling Point | 110–115 °C |
| Density | 1.83 g/mL |
| Vapor Pressure | Not reported |
| Solubility | Insoluble in water |
Spectroscopic and Structural Analysis
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the perfluorinated structure of the trimer. The absence of hydrogen atoms in results in simplified -NMR spectra, with distinct peaks corresponding to each isomer. Infrared (IR) spectroscopy reveals strong C–F stretching vibrations near 1,200–1,300 cm.
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The electronegative fluorine atoms in hexafluoropropene trimer make it susceptible to nucleophilic substitution. For example, reaction with primary amines () replaces fluorine atoms with amine groups, forming enamines and imines :
This reactivity is exploited in synthesizing fluorinated derivatives for pharmaceuticals and agrochemicals.
Industrial and Research Applications
-
Photochromic Materials: Used in the preparation of spiroindolinonaphthoxazine derivatives, which exhibit light-sensitive color changes .
-
Lubricants and Coatings: The compound’s chemical inertness and thermal stability make it suitable for high-performance lubricants .
-
Chemical Intermediates: Serves as a precursor for synthesizing fluorinated polymers and surfactants .
| Hazard Statement | Precautionary Measure |
|---|---|
| H226: Flammable liquid | P210: Keep away from ignition |
| H315: Skin irritation | P305+P351+P338: Rinse skin |
| Supplier | Country | Purity | Price (USD/g) |
|---|---|---|---|
| Sigma-Aldrich | United States | 97% | 3.31 |
| Service Chemical Inc. | Germany | 97% | 2.65 |
| CAS Organic Company | Ukraine | 97% | 2.10 |
Packaging Options
Suppliers offer quantities ranging from 25 g to 1 kg, with pricing scaling inversely with volume .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume